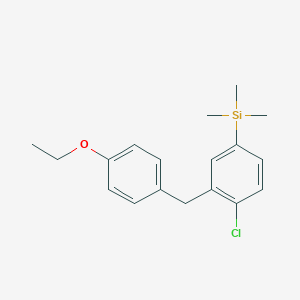

(4-Chloro-3-(4-ethoxybenzyl)phenyl)trimethylsilane

Descripción

(4-Chloro-3-(4-ethoxybenzyl)phenyl)trimethylsilane (CAS: 2133407-73-3) is an organosilicon compound with the molecular formula C₁₈H₂₃ClOSi and a molecular weight of 318.91 g/mol . Structurally, it features a central benzene ring substituted with a chlorine atom at the 4-position, a 4-ethoxybenzyl group at the 3-position, and a trimethylsilyl (TMS) group. This compound is primarily utilized as a synthetic intermediate or impurity in pharmaceutical manufacturing, notably in the production of sodium-glucose co-transporter 2 (SGLT2) inhibitors like dapagliflozin . Its stability under thermal or hydrolytic stress has been studied, with degradation pathways leading to rearranged bicyclic furan derivatives under specific conditions .

Propiedades

Fórmula molecular |

C18H23ClOSi |

|---|---|

Peso molecular |

318.9 g/mol |

Nombre IUPAC |

[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-trimethylsilane |

InChI |

InChI=1S/C18H23ClOSi/c1-5-20-16-8-6-14(7-9-16)12-15-13-17(21(2,3)4)10-11-18(15)19/h6-11,13H,5,12H2,1-4H3 |

Clave InChI |

IIRJSUVDKAZXQU-UHFFFAOYSA-N |

SMILES canónico |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[Si](C)(C)C)Cl |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-3-(4-ethoxybenzyl)phenyl)trimethylsilane typically involves the reaction of 4-chloro-3-(4-ethoxybenzyl)phenol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity.

Análisis De Reacciones Químicas

Types of Reactions

(4-Chloro-3-(4-ethoxybenzyl)phenyl)trimethylsilane can undergo various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles.

Oxidation Reactions: The ethoxybenzyl group can be oxidized to form corresponding aldehydes or acids.

Reduction Reactions: The compound can be reduced to form the corresponding hydrocarbon derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

Substitution: Formation of substituted phenyltrimethylsilane derivatives.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of hydrocarbon derivatives.

Aplicaciones Científicas De Investigación

(4-Chloro-3-(4-ethoxybenzyl)phenyl)trimethylsilane

(4-Chloro-3-(4-ethoxybenzyl)phenyl)trimethylsilane is used in the production and quality control of dapagliflozin, a drug used to treat type II diabetes . It is also used in Abbreviated New Drug Application (ANDA) filings to the FDA and in toxicity studies of drug formulations .

Scientific Research Applications

- Dapagliflozin Production: (4-chloro-3-(4-ethoxybenzyl)phenyl)trimethylsilane is used in the commercial production of dapagliflozin and its related formulations . Dapagliflozin is a sodium-dependent glucose cotransporter (SGLT2) inhibitor used to treat type 2 diabetes .

- Quality Control and Assurance: This compound serves as a working standard or secondary reference standard for quality control (QC) and quality assurance (QA) during the manufacturing of dapagliflozin .

- ANDA Filings and Toxicity Studies: (4-chloro-3-(4-ethoxybenzyl)phenyl)trimethylsilane is utilized in the process of Abbreviated New Drug Application (ANDA) filings to the FDA and in toxicity studies of respective drug formulations .

- Intermediate in Gliflozin Synthesis: it can be an intermediate in the synthesis of gliflozins, which are a class of drugs that inhibit SGLT2 to reduce blood sugar levels in type II diabetes .

- Alternative Reducing Agents: It can be used to explore less expensive reducing agents, such as NaBH4, in the formation of certain intermediates .

Mecanismo De Acción

The mechanism of action of (4-Chloro-3-(4-ethoxybenzyl)phenyl)trimethylsilane is not well-documented. its reactivity is primarily due to the presence of the chloro and ethoxybenzyl groups, which can participate in various chemical reactions. The trimethylsilyl group provides stability and can be used as a protecting group in organic synthesis .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table and analysis highlight key similarities and differences between (4-Chloro-3-(4-ethoxybenzyl)phenyl)trimethylsilane and analogous organosilicon or halogenated aromatic compounds.

Key Comparative Insights

Substituent Effects on Reactivity and Stability The TMS group in the target compound enhances steric bulk and hydrolytic stability compared to non-silicon analogs like 1-chloro-2-(4-ethoxybenzyl)benzene . However, under forced degradation (e.g., oxidative stress), the TMS group may participate in ring rearrangements, forming furan derivatives . Halogen Variations: Replacement of chlorine with bromine or iodine (as in iodophenylethynyl-TMS) increases molecular weight and polarizability, influencing cross-coupling reactivity .

Pharmaceutical Relevance

- Unlike (4-Chloro-3-(trifluoromethyl)phenyl)trimethylsilane (CAS: 453-54-3), which is primarily a synthetic building block, the target compound is directly linked to dapagliflozin production. Its structural analogs, such as (2S,3R,4R,5S,6R)-2-[4-chloro-3-(4-ethoxybenzyl)phenyl]-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol , are pharmacologically active SGLT2 inhibitors .

Synthetic Utility The ethynyl-TMS derivatives (e.g., bromo- or iodo-substituted) are pivotal in Sonogashira or Buchwald-Hartwig couplings due to their stable silicon-acetylene bonds, whereas the target compound’s ethoxybenzyl group directs its use in regioselective alkylation steps .

Research Findings and Data

Thermal Stability Comparison

| Compound | Decomposition Temperature (°C) | Major Degradation Product |

|---|---|---|

| (4-Chloro-3-(4-ethoxybenzyl)phenyl)trimethylsilane | >200 (partial decomposition) | (4-Chloro-3-(4-ethoxybenzyl)phenyl)methanone |

| (4-Iodophenylethynyl)trimethylsilane | >250 | Stable under analogous conditions |

| 1-Chloro-2-(4-ethoxybenzyl)benzene | ~150 | Chlorobenzene derivatives |

Source: Derived from stress testing data in and thermal analysis of iodinated analogs

Actividad Biológica

(4-Chloro-3-(4-ethoxybenzyl)phenyl)trimethylsilane is a compound that has garnered attention in pharmacological research, particularly as a potential sodium-glucose cotransporter 2 (SGLT2) inhibitor. This article delves into its biological activity, focusing on its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of (4-Chloro-3-(4-ethoxybenzyl)phenyl)trimethylsilane can be represented as follows:

This compound features a chlorinated phenyl group and a trimethylsilyl moiety, which contribute to its reactivity and biological interactions.

The primary biological activity of (4-Chloro-3-(4-ethoxybenzyl)phenyl)trimethylsilane is linked to its role as an SGLT2 inhibitor. SGLT2 is responsible for the reabsorption of glucose in the kidneys. Inhibition of this transporter leads to increased glucose excretion in urine, thus lowering blood glucose levels, making it a target for managing type 2 diabetes mellitus.

Key Mechanisms:

- Inhibition of Glucose Reabsorption : By blocking SGLT2, the compound prevents glucose from being reabsorbed back into the bloodstream.

- Increased Urinary Glucose Excretion : Enhanced glucose excretion helps to lower plasma glucose levels.

- Potential Weight Loss Effects : The caloric loss through urinary glucose may contribute to weight management in diabetic patients.

Biological Activity Data

Case Study 1: Efficacy in Diabetic Models

A study evaluated the effects of (4-Chloro-3-(4-ethoxybenzyl)phenyl)trimethylsilane on diabetic rats. The compound was administered over four weeks, resulting in a significant decrease in fasting blood glucose levels compared to control groups. The study concluded that the compound effectively mimicked the action of established SGLT2 inhibitors like Dapagliflozin, demonstrating its potential as a therapeutic agent for diabetes management.

Case Study 2: Safety Profile Assessment

In another study focusing on the safety profile of the compound, various dosages were tested in animal models. The results indicated a favorable safety margin with no significant adverse effects observed at therapeutic doses. This supports the further development of (4-Chloro-3-(4-ethoxybenzyl)phenyl)trimethylsilane as a candidate for clinical use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.